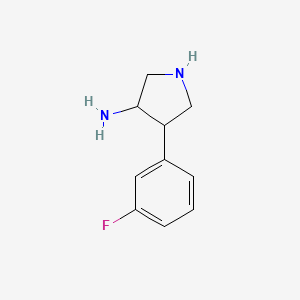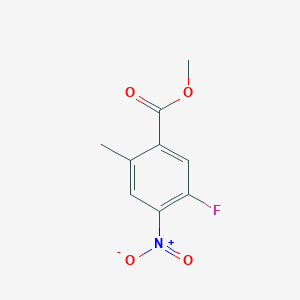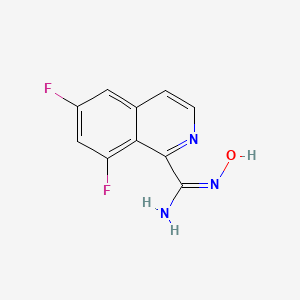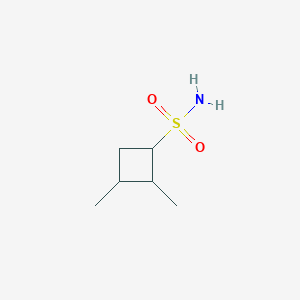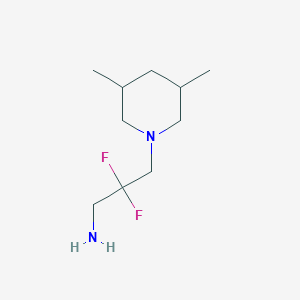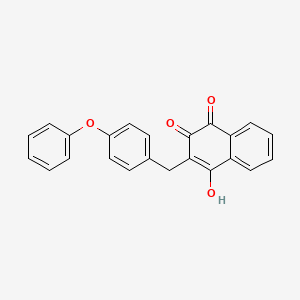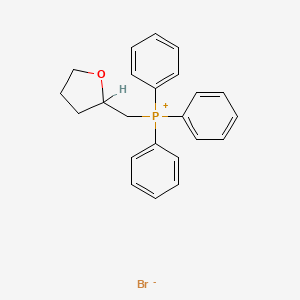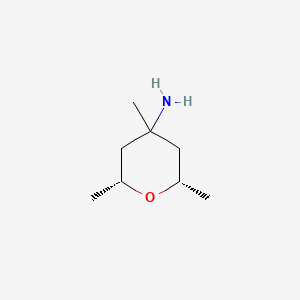
(2R,6S)-2,4,6-Trimethyloxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-2,4,6-Trimethyloxan-4-amine is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a six-membered oxane ring with three methyl groups and an amine group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,4,6-Trimethyloxan-4-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an alkene, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce large quantities of the compound with high enantiomeric purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6S)-2,4,6-Trimethyloxan-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives, including alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
(2R,6S)-2,4,6-Trimethyloxan-4-amine has numerous applications in scientific research, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs with specific biological activities. Its amine group allows for the formation of various pharmacologically active derivatives.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,6S)-2,4,6-Trimethyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with the target, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-2,4,6-Trimethyloxan-4-amine: This compound has a similar structure but different stereochemistry, leading to different biological and chemical properties.
(2S,6S)-2,4,6-Trimethyloxan-4-amine: Another stereoisomer with distinct properties compared to the (2R,6S) form.
(2R,6S)-2,6-Diaminoheptanedioate: A related compound with additional functional groups, used in different applications.
Uniqueness
The uniqueness of (2R,6S)-2,4,6-Trimethyloxan-4-amine lies in its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound for studying the effects of chirality and for developing chiral drugs and other specialized chemicals.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(2R,6S)-2,4,6-trimethyloxan-4-amine |
InChI |
InChI=1S/C8H17NO/c1-6-4-8(3,9)5-7(2)10-6/h6-7H,4-5,9H2,1-3H3/t6-,7+,8? |
InChI-Schlüssel |
WMIIHGCHQJIYTR-DHBOJHSNSA-N |
Isomerische SMILES |
C[C@@H]1CC(C[C@@H](O1)C)(C)N |
Kanonische SMILES |
CC1CC(CC(O1)C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


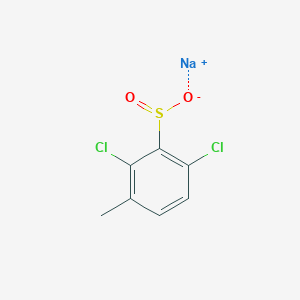


![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
